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Compound of Interest

Compound Name: 3-Isopropenylcyclohexanone

Cat. No.: B15486952

This technical guide provides a detailed overview of the expected spectroscopic data for 3-
isopropenylcyclohexanone, a valuable intermediate in organic synthesis. Due to the limited
availability of published experimental spectra for this specific isomer, this document presents
predicted spectroscopic characteristics based on established principles of nuclear magnetic
resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The
information is intended for researchers, scientists, and professionals in drug development and
related fields.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-
isopropenylcyclohexanone. These predictions are derived from the analysis of its chemical
structure and comparison with analogous compounds.

Table 1: Predicted *H NMR Spectroscopic Data
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Proton Assignment Prédicted Chemical Predicted Multiplicity Predicted Coupling
Shift (3, ppm) Constant (J, Hz)

H-2 22-24 m

H-3 25-27 m

H-4 16-1.9 m

H-5 16-1.9 m

H-6 2.0-2.2 m

=CHg2 (vinyl) 4.7-4.9 s (broad)

-CHs (isopropenyl) 1.7-1.8 S

Solvent: CDCls, Reference: TMS (6 0.00 ppm)

Carbon Assignment

13

Predicted Chemical Shift (8, ppm)

C=0 (C-1) 208 - 212
C-2 40 - 45
C-3 45 - 50
C-4 25-30
C-5 25-30
C-6 35-40
C= (isopropenyl) 140 - 145
=CHz2 (isopropenyl) 110-115
-CHs (isopropenyl) 20-25

Solvent: CDCl3

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Predicted Absorption Range

Functional Group Intensity
(cm~)

C=0 (ketone) 1710-1720 Strong

C=C (alkene) 1640 - 1650 Medium

C-H (sp2 C-H stretch) 2850 - 3000 Medium-Strong

C-H (sp? C-H stretch) 3070 - 3090 Medium

=C-H (alkene C-H bend) 880 - 900 Strong

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Predicted Identity

138 [M]* (Molecular lon)

123 [M - CH3]*

95 [M - CsHs]* (Loss of isopropenyl group)
81 [CeHo]*

68 [CsHs]* (Retro-Diels-Alder fragmentation)
55 [CaH7]*

41 [CsHs]*+

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for 3-

isopropenylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical structure of 3-

isopropenylcyclohexanone.

Materials:
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o 3-isopropenylcyclohexanone sample

o Deuterated chloroform (CDCIs)

e NMR tubes (5 mm)

o Pipettes

* NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-isopropenylcyclohexanone in
about 0.6-0.7 mL of CDClIs in a clean, dry vial. The solution should be clear and free of any
particulate matter.

o Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

e Locking and Shimming: The instrument's software will automatically lock onto the deuterium
signal of the CDCls. Perform shimming to optimize the homogeneity of the magnetic field,
which is crucial for obtaining high-resolution spectra.[1]

e 1H NMR Acquisition:

[¢]

Set the spectral width to approximately 12-15 ppm.

o

Use a standard pulse sequence (e.g., zg30).

[e]

Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

o

The acquisition time is typically 2-4 seconds, and a relaxation delay of 1-2 seconds is
common.[2]

e 13C NMR Acquisition:
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Switch the nucleus to 13C.

[e]

o

Set the spectral width to approximately 0-220 ppm.

[¢]

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.

[¢]

A higher number of scans (e.g., 128 or more) is generally required for 13C NMR due to the
low natural abundance of the 13C isotope.

» Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the
spectra.

o Phase the spectra correctly.

o Calibrate the chemical shift scale using the residual solvent peak (CDCls at 7.26 ppm for
1H and 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

o Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to
the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-isopropenylcyclohexanone.

Materials:

3-isopropenylcyclohexanone sample (liquid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates
(NaCl or KBr).

Dropper or pipette

Solvent for cleaning (e.g., isopropanol or acetone)
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e Lens paper
Procedure (using ATR-FTIR):

e Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be
subtracted from the sample spectrum to remove interferences from the atmosphere (e.g.,
CO2z and water vapor).

o Sample Application: Place a small drop of liquid 3-isopropenylcyclohexanone directly onto
the ATR crystal. Ensure the crystal surface is completely covered.

e Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to
improve the signal-to-noise ratio over a range of 4000 to 400 cm~1.[3][4]

o Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft tissue soaked
in a suitable solvent like isopropanol or acetone.

Procedure (using salt plates for a neat liquid):
o Sample Preparation: Place one or two drops of the liquid sample onto a clean, dry salt plate.

o Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film
between the plates.

e Spectrum Acquisition: Place the salt plate assembly into the sample holder of the FTIR
spectrometer and acquire the spectrum as described above.

o Cleaning: After the measurement, disassemble the salt plates and clean them immediately
with a suitable dry solvent. Store the plates in a desiccator to prevent damage from moisture.

[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-
isopropenylcyclohexanone.

Materials:
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3-isopropenylcyclohexanone sample

Mass spectrometer (e.g., with Electron lonization - EI)

Volatile organic solvent (e.g., methanol or dichloromethane)

Vials and syringe
Procedure (using Electron lonization - EI):

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
volatile organic solvent.[6]

o Sample Introduction: The sample can be introduced into the mass spectrometer in several
ways:

o Direct Infusion: The sample solution is directly injected into the ion source.

o Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method where the
sample is first passed through a GC column to separate it from any impurities before it
enters the mass spectrometer.[7]

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a
radical cation known as the molecular ion ([M]*).[7]

» Fragmentation: The high energy of the ionization process often causes the molecular ion to
fragment into smaller, charged species and neutral fragments.

e Mass Analysis: The positively charged ions (molecular ion and fragment ions) are
accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer
separates the ions based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

» Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The peak with the highest m/z value often corresponds to the molecular ion, which provides
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the molecular weight of the compound. The fragmentation pattern provides valuable
information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound.

Workflow for Spectroscopic Analysis of 3-Isopropenylcyclohexanone
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Caption: Logical workflow for the spectroscopic analysis of 3-isopropenylcyclohexanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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